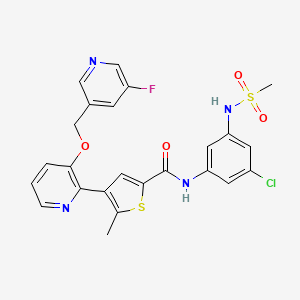
Dhx9-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhx9-IN-3 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dhx9-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Dhx9-IN-3 has several scientific research applications, particularly in the fields of oncology and molecular biology:
Cancer Research: This compound has shown potential as a therapeutic agent in microsatellite instable colorectal cancer by inducing replication stress and apoptosis in cancer cells
Molecular Biology: The compound is used to study the role of DHX9 in RNA processing and genomic stability.
Drug Discovery: this compound serves as a lead compound for developing new inhibitors targeting DHX9.
Mecanismo De Acción
Dhx9-IN-3 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding and resolution of double-stranded and single-stranded DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dhx9-IN-2: Another inhibitor targeting DHX9 with similar anti-cancer properties.
ATX968: A DHX9 inhibitor that has shown robust and durable tumor regression in preclinical models.
Uniqueness
Dhx9-IN-3 is unique due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further development as an oncology therapeutic. Its ability to induce replication stress specifically in microsatellite instable tumors highlights its potential for targeted cancer therapy .
Propiedades
Fórmula molecular |
C24H20ClFN4O4S2 |
|---|---|
Peso molecular |
547.0 g/mol |
Nombre IUPAC |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31) |
Clave InChI |
ZYOZMPHRCIZYSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
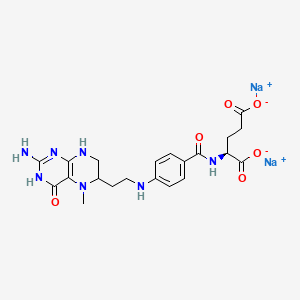
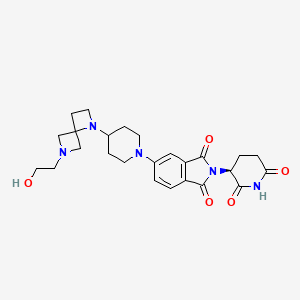
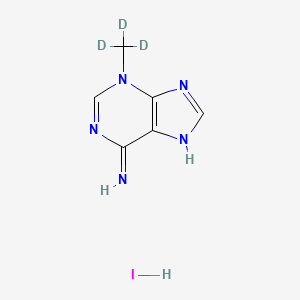
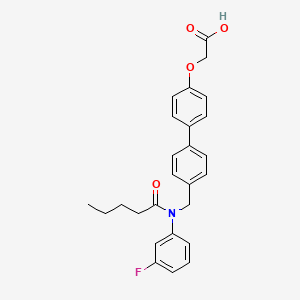
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
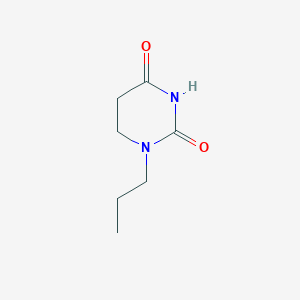
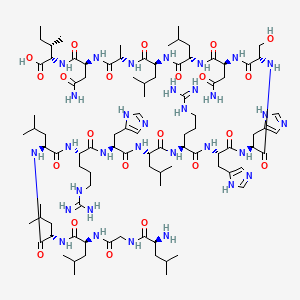
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
